3-Fluoro-4-(4-pyridinylsulfanyl)aniline
Overview
Description
3-Fluoro-4-(4-pyridinylsulfanyl)aniline is an organic compound that features a fluorine atom, a pyridine ring, and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-pyridinylsulfanyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its functional group tolerance and environmentally benign nature . The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-pyridinylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Fluoro-4-(4-pyridinylsulfanyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-pyridinylsulfanyl)aniline involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
- 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
- 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine
Uniqueness
3-Fluoro-4-(4-pyridinylsulfanyl)aniline is unique due to its specific structural features, such as the presence of both a fluorine atom and a pyridine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-4-pyridin-4-ylsulfanylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2S/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXEPKYQORYHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)SC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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